Dipivefrin hydrochloride

Descripción general

Descripción

Dipivefrin hydrochloride is a synthetic prodrug of epinephrine, primarily used to manage open-angle glaucoma and ocular hypertension by reducing intraocular pressure (IOP). As a lipophilic dipivalyl ester derivative of epinephrine, it penetrates the cornea more efficiently than epinephrine itself, enabling higher bioavailability in the anterior chamber . Once absorbed, corneal esterases hydrolyze dipivefrin into its active form, epinephrine, which stimulates both α- and β-adrenergic receptors. This dual action reduces aqueous humor production (via α-mediated vasoconstriction) and enhances uveoscleral outflow (via β-receptor activation), achieving a sustained IOP reduction .

Clinically, this compound 0.1% is administered twice daily, offering comparable efficacy to 2% epinephrine but with fewer local adverse effects, such as conjunctival hyperemia and irritation . Its prodrug design minimizes systemic absorption, making it a safer option for patients with cardiovascular comorbidities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of dipivefrin hydrochloride involves several steps, starting from catechol as the primary raw material. The process includes:

Friedel-Crafts Acylation: Catechol reacts with chloroacetyl chloride to form 3,4-dihydroxy-2’-chloroacetophenone.

Esterification: The product undergoes esterification with pivaloyl chloride to yield 4-(2-chloroacetyl)-1,2-di-pivaloyloxybenzene.

Nucleophilic Substitution: This intermediate reacts with N-methylbenzylamine to form 1-(3,4-di-pivaloyloxyphenyl)-2-(N-benzylmethylamino)-1-ketone.

Reduction and Hydrogenation: The ketone is reduced, followed by hydrogenation to remove the benzyl group, resulting in dipivefrin.

Recrystallization: The final product is recrystallized to achieve high purity

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for higher yields and purity. The process involves stringent control of reaction conditions, such as temperature, pH, and solvent choice, to ensure consistency and efficiency. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purity and structural confirmation .

Análisis De Reacciones Químicas

Types of Reactions: Dipivefrin hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: In the eye, dipivefrin is hydrolyzed by esterase enzymes to release epinephrine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly in the presence of specific reagents.

Common Reagents and Conditions:

Hydrolysis: Enzyme-mediated hydrolysis in the aqueous humor.

Oxidation: Can be oxidized using agents like potassium permanganate.

Reduction: Reduction reactions typically involve hydrogenation catalysts.

Major Products:

Epinephrine: The primary product formed from the hydrolysis of dipivefrin.

Oxidized and Reduced Derivatives: Depending on the reaction conditions, various oxidized and reduced forms of the compound can be obtained

Aplicaciones Científicas De Investigación

Ophthalmic Applications

Chronic Open-Angle Glaucoma Treatment

Dipivefrin hydrochloride is primarily indicated for the control of IOP in chronic open-angle glaucoma. It is hydrolyzed to epinephrine in the eye, where it exhibits its pharmacological effects by decreasing aqueous humor production and enhancing its outflow. Clinical studies have demonstrated that dipivefrin is effective in lowering IOP, with mean reductions ranging from 20% to 24% when administered twice daily .

Comparison with Epinephrine

In comparative studies, dipivefrin (0.1%) has been shown to be less irritating and more effective than conventional epinephrine (2%) in patients intolerant to epinephrine therapy . The prodrug nature of dipivefrin allows for better ocular penetration due to its increased lipophilicity, making it a preferred choice over epinephrine .

Table 1: Summary of Clinical Studies on Dipivefrin

Case Studies

A notable case reported xerosis (dryness) following dipivefrin treatment, highlighting the importance of monitoring side effects even with well-tolerated medications . This underscores the need for ongoing research into the long-term safety profile of dipivefrin.

Emerging Applications

Recent studies have investigated the potential of dipivefrin beyond ophthalmology:

- Systemic Delivery of Epinephrine : Research indicates that dipivefrin can effectively deliver epinephrine systemically when administered orally, providing a novel approach for treating conditions such as anaphylaxis and certain cancers . This method addresses the limitations associated with traditional epinephrine injections.

- Cancer Therapy : Preliminary findings suggest that dipivefrin may enhance therapeutic outcomes in cancer treatment by facilitating systemic delivery of epinephrine, which has known anti-tumor properties .

Mecanismo De Acción

Dipivefrin hydrochloride is a prodrug that is converted to epinephrine inside the human eye by enzyme hydrolysis. The liberated epinephrine acts as an adrenergic agonist, stimulating both alpha and beta-adrenergic receptors. This leads to a decrease in aqueous humor production and an increase in its outflow, thereby reducing intraocular pressure. The enhanced lipophilicity of dipivefrin allows for better penetration into the anterior chamber of the eye, making it a more efficient delivery system compared to conventional epinephrine .

Comparación Con Compuestos Similares

Mechanism of Action

- Dipivefrin Hydrochloride : Prodrug requiring enzymatic conversion to epinephrine; enhances corneal penetration via lipophilicity .

- Timolol Maleate: Non-selective β-blocker; reduces aqueous humor production .

- Latanoprost: Prostaglandin analog; increases uveoscleral outflow .

Efficacy in IOP Reduction

Advantages Over Epinephrine

- Enhanced Bioavailability : Dipivefrin’s lipophilicity allows 10-fold greater corneal absorption than epinephrine, translating to lower dosing frequency (twice vs. 3–4 times daily) .

- Reduced Side Effects : Fewer reports of conjunctival hyperemia and rebound redness due to controlled epinephrine release .

Limitations Compared to Prostaglandin Analogs

- Efficacy: Latanoprost achieves greater IOP reduction (25–30%) with once-daily dosing, whereas dipivefrin requires adjunctive therapy .

- Tolerability : Dipivefrin may still cause mild irritation, while prostaglandin analogs are associated with irreversible iris darkening .

Adjunctive Therapy with β-Blockers

A 12-week prospective study demonstrated that adding dipivefrin 0.1% to β-blocker therapy reduced mean IOP by 2.5 mmHg in 50% of patients, highlighting its role in combination regimens .

Formulation Innovations

Gel-based formulations of this compound exhibit prolonged release kinetics, maintaining therapeutic levels for up to 12 hours and reducing dosing frequency compared to standard eyedrops .

Actividad Biológica

Dipivefrin hydrochloride is a synthetic prodrug of epinephrine, primarily used in ophthalmology to manage elevated intraocular pressure (IOP) in conditions such as chronic open-angle glaucoma and ocular hypertension. This article delves into the biological activity of dipivefrin, focusing on its pharmacodynamics, clinical efficacy, and safety profile.

Dipivefrin is designed to enhance the delivery and efficacy of epinephrine through its unique chemical structure, which includes two pivaloyl groups that increase its lipophilicity. This modification allows for better penetration into ocular tissues, particularly the anterior chamber of the eye. Once administered, dipivefrin is hydrolyzed to release epinephrine, which acts as an adrenergic agonist. The mechanism involves:

- Stimulation of Adrenergic Receptors : Dipivefrin primarily stimulates alpha (α) and beta (β) adrenergic receptors, leading to:

Clinical Efficacy

Numerous studies have evaluated the effectiveness of dipivefrin in reducing IOP compared to traditional therapies. A notable randomized controlled trial involved administering 0.1% dipivefrin to one eye and 2% epinephrine to the fellow eye in patients with primary open-angle glaucoma. The findings indicated:

- Reduction in IOP : Dipivefrin achieved an average reduction in IOP of 18.6% , comparable to 21.0% with epinephrine.

- Safety Profile : Patients reported significantly less burning and stinging with dipivefrin compared to epinephrine, suggesting a better tolerability profile .

Comparative Efficacy Table

| Study | Treatment | IOP Reduction (%) | Side Effects |

|---|---|---|---|

| Kass et al. (1979) | Dipivefrin 0.1% vs. Epinephrine 2% | Dipivefrin: 18.6%, Epinephrine: 21.0% | Less burning with Dipivefrin |

| Other Studies | Dipivefrin with Beta-blockers | Significant reduction from 22.7 mmHg to 20.2 mmHg at 1 week | No significant side effects noted |

Case Studies and Research Findings

- Kass et al. (1979) conducted a study involving 42 patients where dipivefrin was found to be as effective as epinephrine in lowering IOP while causing fewer side effects .

- A prospective study assessed the addition of dipivefrin to a regimen of beta-blockers in patients with early primary open-angle glaucoma, showing a significant decrease in mean IOP from 22.7 mmHg to 20.2 mmHg within one week, demonstrating its effectiveness as an adjunct therapy .

- Recent research has explored innovative formulations of dipivefrin using thermoresponsive gels that enhance ocular bioavailability and prolong therapeutic effects without increasing irritation .

Safety and Adverse Effects

Dipivefrin is generally well-tolerated; however, potential side effects include:

- Ocular irritation (less frequent than with epinephrine).

- Systemic effects are rare but can include increased heart rate or hypertension due to its adrenergic activity.

The oral LD50 in rats is reported at 183 mg/kg , indicating a relatively low toxicity profile under normal therapeutic conditions .

Q & A

Basic Research Questions

Q. What is the rationale for using dipivefrin hydrochloride as a prodrug in ocular therapeutics compared to epinephrine?

this compound’s enhanced lipophilicity allows better corneal penetration compared to epinephrine. Once absorbed, esterases hydrolyze it into epinephrine, which activates α- and β-adrenergic receptors, reducing intraocular pressure (IOP) by increasing aqueous humor outflow and decreasing production. This prodrug design minimizes systemic absorption and local irritation while maximizing bioavailability .

Q. How can researchers validate the purity of this compound batches using pharmacopeial methods?

The USP monograph specifies residual solvent limits (e.g., ≤0.002% after drying at 105°C for 30 minutes) and impurity profiling via gas chromatography (GC) or high-performance liquid chromatography (HPLC). For example, system suitability tests using a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of methanol:buffer (65:35) at 1 mL/min can resolve degradation products like dipivefrin-related Compound E (4-[(methylamino)acetyl]-1,2-phenylene dipivalate hydrochloride) .

Q. What are the critical parameters for preparing isotonic ophthalmic formulations containing this compound?

Isotonicity adjustments require calculating sodium chloride equivalents. For a 0.1% dipivefrin solution, the freezing point depression method or NaCl equivalent (E-value) is used. Example: A 0.1% dipivefrin solution requires ~0.45% NaCl to match tear fluid osmolarity (~290 mOsm/L) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

Conflicting stability results often arise from hydrolysis kinetics. At pH < 5, dipivefrin remains stable due to protonation of the tertiary amine, but at pH > 7, rapid hydrolysis to epinephrine occurs. Methodological consistency is critical: use spectrophotometric assays (λ = 280 nm) to track degradation and validate HPLC conditions (e.g., 0.1 M sodium acetate buffer, pH 4.5) to separate degradation products .

Q. What experimental designs are optimal for assessing dipivefrin’s compatibility with novel ocular delivery systems (e.g., niosomal gels)?

Preformulation studies should include:

- Thermal analysis : Differential scanning calorimetry (DSC) to detect interactions between dipivefrin and excipients (e.g., cholesterol in niosomes).

- Spectroscopic validation : FTIR to confirm no chemical bonds are disrupted.

- In vitro release : Dialysis membrane studies in simulated tear fluid (pH 7.4) to evaluate sustained release profiles .

Q. How can impurity profiling protocols be optimized to detect trace degradants in this compound?

Use a forced degradation approach: expose dipivefrin to heat (60°C/72 hr), light (1.2 million lux-hr), and hydrolytic conditions (0.1 M HCl/NaOH). Analyze samples via UPLC-MS/MS with a BEH C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% formic acid in acetonitrile/water). Quantify degradants like pivalic acid (m/z 101.06) and epinephrine (m/z 184.09) with a limit of detection (LOD) ≤0.05% .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (acute toxicity: H301).

- Ventilation : Use fume hoods during weighing to avoid inhalation.

- Waste disposal : Collect residues in sealed containers labeled UN2811 (toxic solid, organic) and incinerate at ≥1000°C to prevent environmental contamination .

Q. How do researchers address conflicting efficacy data in animal models vs. human studies for dipivefrin?

Species-specific metabolic differences (e.g., esterase activity in rabbit vs. human corneal epithelium) can alter prodrug conversion rates. Validate models by:

- Dose adjustment : Calculate allometric scaling factors (e.g., 0.08 mg/kg in rabbits ≈ 0.01 mg/kg in humans).

- Pharmacokinetic profiling : Measure aqueous humor epinephrine levels via microdialysis and LC-MS .

Q. Methodological Considerations

- Analytical challenges : Optimize column temperature (25–30°C) to improve peak resolution in HPLC impurity analysis .

- Formulation stability : Include antioxidants (e.g., sodium metabisulfite) in ophthalmic gels to prevent epinephrine oxidation .

- Ethical compliance : Adhere to OECD guidelines for ocular toxicity testing (e.g., Draize test alternatives like reconstructed corneal models) .

Propiedades

IUPAC Name |

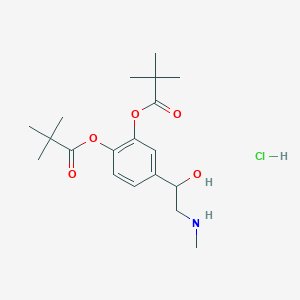

[2-(2,2-dimethylpropanoyloxy)-4-[1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFAUCPBMAGVRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045494 | |

| Record name | Dipivefrin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64019-93-8 | |

| Record name | Dipivefrin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64019-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipivefrin hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064019938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipivefrin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-4-[1-hydroxy-2-(methylamino)ethyl]-1,2-phenylene dipivalate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPIVEFRIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QTH9UHV0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.